molecular formula C10H12N2O3S B2664557 Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 171113-26-1

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2664557
CAS No.: 171113-26-1
M. Wt: 240.28
InChI Key: AQNRGUBSLCYHLL-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate” is likely to be an organic compound containing several functional groups including an ester group (-COO-), a thioxo group (=S), and an aminocarbonyl group (-NH-CO-). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. For example, the ester group could be introduced through esterification, the thioxo group through a substitution or addition reaction involving sulfur, and the aminocarbonyl group through reactions involving amines .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups would also influence its structure. Unfortunately, without specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to its functional groups. For example, the ester group could undergo hydrolysis, the thioxo group could participate in redox reactions, and the aminocarbonyl group could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have certain solubility characteristics due to the polar nature of its functional groups .

Scientific Research Applications

Synthesis of Heterocycles

Pyridine-Based Heterocycles Synthesis : A study demonstrates the use of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material for synthesizing various pyridothienopyrimidine derivatives. These compounds have potential applications in material science and pharmaceutical chemistry due to their unique structural features (El-Kashef et al., 2010).

Novel Synthesis Methods

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Research highlights how Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These processes are critical for developing new chemical entities with potential therapeutic applications (Lebedˈ et al., 2012).

Spectroscopic Characterization

Characterization and Density Functional Theory Calculations : A detailed analysis of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was conducted, including X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory calculations. This research provides insights into the molecular structure, vibrational frequencies, and electronic properties of such compounds, contributing to the understanding of their reactivity and potential applications (Pekparlak et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological molecules in the body .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be studied for potential medicinal properties, or its chemical reactivity could be explored further .

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-3-15-10(14)6-4-12-9(16)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNRGUBSLCYHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)C(=C1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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